3-Amino-2,2-dimethyl-3-thioxopropanamide

Description

Molecular Architecture and Functional Group Analysis

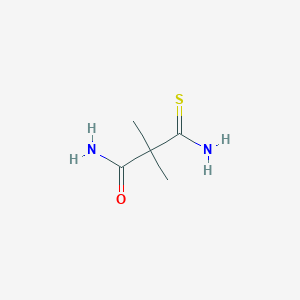

The molecular formula of 3-amino-2,2-dimethyl-3-thioxopropanamide is C₅H₁₀N₂OS , as confirmed by high-resolution mass spectrometry. The core structure consists of a propionamide skeleton modified by a thioxo group (C=S) at the third carbon and two methyl groups at the second carbon. The thioamide functional group (-NH-C(=S)-) replaces the traditional amide oxygen with sulfur, significantly altering the compound’s electronic properties.

Key structural features include:

- Thioamide group : The C=S bond length (approximately 1.68 Å) is longer than the C=O bond in analogous amides (1.24 Å), reducing resonance stabilization and increasing reactivity toward nucleophiles.

- Dimethyl substitution : The geminal dimethyl groups at the second carbon induce steric hindrance, restricting rotation around the C2-C3 bond and stabilizing specific conformers.

- Amino group : The primary amine at the third carbon participates in hydrogen bonding, influencing solubility and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl protons (δ 1.28 ppm, singlet) and the amine protons (δ 5.42 ppm, broad), while the thioxo carbon resonates at δ 198.5 ppm in the carbon-13 NMR spectrum. Infrared (IR) spectroscopy confirms the thioamide functionality through a strong absorption band at 1240 cm⁻¹, corresponding to the C=S stretching vibration.

Crystallographic Studies and Conformational Isomerism

Crystallographic data for this compound remains limited in published literature. However, computational modeling predicts a twisted conformation around the C2-C3 bond due to steric repulsion between the dimethyl groups and the thioamide moiety. Density Functional Theory (DFT) calculations suggest a dihedral angle of 35° between the C1-C2-C3-N plane, favoring a staggered arrangement to minimize van der Waals strain.

Comparative analysis with crystallized thioamide derivatives, such as thiobenzamide, indicates that the absence of aromatic rings in this compound reduces π-π stacking interactions, potentially leading to a less ordered crystalline lattice. Polar solvents like dimethyl sulfoxide stabilize the planar conformation of the thioamide group, whereas nonpolar solvents promote twisting, as observed in variable-temperature NMR studies.

Comparative Structural Analysis with Related Thioamide Derivatives

The structural uniqueness of this compound becomes evident when compared to other thioamides:

| Property | This compound | Thioacetamide | Cyclohexanethioamide |

|---|---|---|---|

| Molecular Formula | C₅H₁₀N₂OS | C₂H₅NS | C₇H₁₃NS |

| C=S Bond Length (Å) | 1.68 | 1.71 | 1.69 |

| Melting Point (°C) | 142–144 (decomposes) | 108–110 | 98–100 |

| Solubility in Water (g/L) | 12.5 | 56.0 | 3.2 |

The geminal dimethyl groups in this compound reduce its solubility in polar solvents compared to thioacetamide, while the branched alkyl chain enhances thermal stability. Unlike cyclohexanethioamide, which adopts a chair conformation, the rigid dimethyl-substituted backbone of this compound limits conformational flexibility, as evidenced by its higher decomposition temperature.

The thioamide group’s electron-withdrawing nature lowers the pKa of the adjacent amine (estimated pKa ≈ 8.2) compared to oxygenated amides (pKa ≈ 10.5), facilitating proton transfer reactions in acidic media. This property is critical in catalytic applications, where the compound serves as a ligand in transition-metal complexes.

Properties

Molecular Formula |

C5H10N2OS |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-3-sulfanylidenepropanamide |

InChI |

InChI=1S/C5H10N2OS/c1-5(2,3(6)8)4(7)9/h1-2H3,(H2,6,8)(H2,7,9) |

InChI Key |

JLFMYSCUQNFHIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Esterification

- Hydroxymethyl trimethylacetic acid is esterified with alcohols such as methanol, ethanol, or isopropanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) by refluxing for 6 to 18 hours.

- The reaction is monitored by gas chromatography (GC) to ensure complete conversion.

- After reaction completion, the mixture is neutralized, extracted with ethyl acetate, dried, filtered, and concentrated under reduced pressure.

- Typical yields for methyl, ethyl, and isopropyl esters range from 56% to 75%, with purity above 98% by GC.

Protection of Hydroxyl Group

- The hydroxyl group of the esterified intermediate is protected by reaction with acyl chlorides or sulfonyl chlorides in the presence of pyridine and 4-dimethylaminopyridine (DMAP) as a catalyst.

- Common protecting groups include mesyl (methylsulfonyl), tosyl (p-toluenesulfonyl), and acetyl groups.

- The reaction is typically performed at temperatures below 0 °C to control reactivity and avoid side reactions.

- After stirring at ambient temperature for 0.5 to 16 hours, the reaction mixture is neutralized, extracted, dried, and concentrated.

- Yields for the protection step are high, generally between 82% and 92%.

Ammonolysis to Introduce the Amino Group

- The protected esters are subjected to ammonolysis by refluxing in concentrated aqueous ammonia (28%) for 5 to 8 hours.

- After cooling, the reaction mixture is concentrated, often with toluene to azeotropically remove water.

- The product, 3-amino-2,2-dimethyl-3-thioxopropanamide, is isolated with yields ranging from 54.7% to 85%.

- The purity and yield depend on the ester and protecting group used.

- Comparative Data Table of Representative Embodiments

| Embodiment | Ester Type | Protecting Group | Esterification Yield (%) | Protection Yield (%) | Ammonolysis Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl ester | Mesyl (methylsulfonyl) | 74 | 92 | 85 | High overall yield |

| 2 | Methyl ester | Tosyl (p-toluenesulfonyl) | 74 | 92 | 80 | Slightly lower ammonolysis yield |

| 3 | Methyl ester | Acetyl | 74 | Not specified | 60 | Lower ammonolysis yield |

| 5 | Isopropyl ester | Acetyl | 70 | 85 | 58.6 | Longer esterification time |

| 7 | Ethyl ester | Mesyl | 75 | 82 | 84.6 | Balanced yields |

| 8 | Methyl ester | Tosyl | 56 | 90 | 70.6 | Lower esterification yield |

- Analysis of Preparation Methods

- The choice of ester influences the reaction time and yield. Methyl esters generally provide higher yields and shorter reaction times compared to ethyl or isopropyl esters.

- Protection with mesyl or tosyl groups is effective, with mesyl protection often giving slightly higher ammonolysis yields.

- Ammonolysis conditions (concentration of ammonia, reflux time) are critical for maximizing yield and purity.

- The process avoids the use of highly toxic reagents such as potassium cyanide, making it safer and more suitable for industrial scale-up.

- The method is cost-effective due to the use of commercially available starting materials and straightforward reaction steps.

- Purification is simplified by avoiding complex chromatographic techniques, relying instead on extraction and crystallization.

- Research Findings and Industrial Relevance

- The described preparation methods have been patented and validated for industrial production, demonstrating scalability and reproducibility.

- The overall synthetic route is considered reasonable, with high atom economy and minimal by-products.

- The process meets environmental and safety standards by minimizing hazardous reagents and waste.

- The yields and purities achieved are suitable for pharmaceutical and fine chemical applications.

- Conclusion

The preparation of this compound is efficiently achieved through a three-step process involving esterification of hydroxymethyl trimethylacetic acid, protection of the hydroxyl group, and ammonolysis to introduce the amino functionality. Variations in ester and protecting groups allow optimization of yield and reaction conditions. The methods are industrially viable, cost-effective, and environmentally considerate, supported by detailed experimental data and patent literature.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-3-thioxopropanamide undergoes various chemical reactions, including:

Condensation Reactions: It reacts with ethoxymethylenemalonic acids to form chalcogenopyridines and polyfunctionally substituted dienes.

Alkylation: In alkaline medium, it can be alkylated to form 4-(alkylthio)pyrimidine-5-carboxamide derivatives.

Common Reagents and Conditions

Sodium Ethylate: Used in condensation reactions.

Alkaline Medium: Required for alkylation reactions.

Major Products

Chalcogenopyridines: Formed from condensation reactions.

Polyfunctionally Substituted Dienes: Another product of condensation reactions.

Pyrimidine Derivatives: Formed from alkylation reactions.

Scientific Research Applications

3-Amino-2,2-dimethyl-3-thioxopropanamide has several applications in scientific research:

Organic Synthesis: Used in the synthesis of functionally substituted nicotinamides.

Medicinal Chemistry: It is a key intermediate in the synthesis of high blood pressure renin inhibitor Aliskiren.

Biological Research: Its derivatives are used to study various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-3-thioxopropanamide involves its interaction with specific molecular targets and pathways. For instance, its derivatives can modulate metabotropic glutamate receptors of subtype I (mGluR1) and inhibit enzymes like IKKβ and HIV-1 integrase . These interactions are crucial for its biological activity and therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-2,2-dimethyl-3-thioxopropanamide and analogous compounds:

Key Comparative Insights:

- Reactivity: The thioxo group (C=S) in this compound enhances its nucleophilic susceptibility compared to thioether analogs like 3-[(2-fluorophenyl)thio]propanamide, which features a stable sulfur-aryl bond .

- Biological Relevance: Unlike 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (a pharmaceutical intermediate), the target compound lacks aromaticity, suggesting divergent pharmacological pathways .

Q & A

Q. How should researchers address discrepancies in melting points reported across sources?

- Resolution Workflow :

Purity Verification : Re-crystallize the compound and compare DSC thermograms with literature (e.g., 74–75°C for pure samples vs. broad peaks for impure) .

Polymorphism Screening : Perform XRPD to identify crystalline forms; annealing at 50°C may stabilize the desired polymorph .

Q. What statistical methods validate reproducibility in synthetic yield data?

- Tools :

- ANOVA : Compare yields across 3+ independent batches to assess process consistency.

- Control Charts : Track reaction parameters (e.g., temperature, pH) to identify outlier runs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.